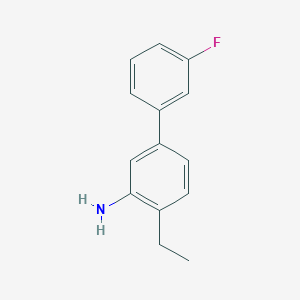

2-Ethyl-5-(3-fluorophenyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14FN |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-ethyl-5-(3-fluorophenyl)aniline |

InChI |

InChI=1S/C14H14FN/c1-2-10-6-7-12(9-14(10)16)11-4-3-5-13(15)8-11/h3-9H,2,16H2,1H3 |

InChI Key |

RUZVLWPBKOORMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-5-(3-fluorophenyl)aniline chemical properties

This guide provides an in-depth technical analysis of 2-Ethyl-5-(3-fluorophenyl)aniline , a specialized biaryl aniline intermediate used primarily in the synthesis of kinase inhibitors and advanced medicinal chemistry scaffolds.

Chemical Identity & Structural Analysis

2-Ethyl-5-(3-fluorophenyl)aniline is a biaryl amine characterized by an aniline core substituted with an ethyl group at the ortho position (C2) and a 3-fluorophenyl moiety at the meta position (C5) relative to the amino group. This specific substitution pattern creates a scaffold with unique steric and electronic properties, often exploited to induce conformational locks in drug-target interactions.

Nomenclature & Identifiers

-

IUPAC Name: 4'-Ethyl-3'-amino-3-fluorobiphenyl (or 5-(3-Fluorophenyl)-2-ethylaniline)

-

Molecular Formula: C₁₄H₁₄FN

-

Molecular Weight: 215.27 g/mol

-

CAS Registry Number: Not widely listed; typically synthesized from CAS 14922-91-9 (Precursor)

-

SMILES: CCc1ccc(cc1N)c2cccc(F)c2 (Isomeric verification required based on exact connectivity)

-

Correction: The C5 substitution on the aniline ring corresponds to the meta position relative to the amine and para to the ethyl group.

-

Corrected SMILES: CCc1c(N)cc(cc1)-c2cccc(F)c2

-

Structural Pharmacophore Analysis

-

Aniline Nitrogen (N1): Acts as the primary nucleophile for further derivatization (e.g., urea or amide formation). The ortho-ethyl group provides mild steric protection, reducing the rate of metabolic N-oxidation compared to unsubstituted anilines.

-

3-Fluorophenyl Tail: The fluorine atom at the meta position of the distal ring exerts a strong inductive electron-withdrawing effect (-I), increasing the lipophilicity (LogP) and metabolic stability of the ring against P450 oxidation.

-

Biaryl Axis: The single bond connecting the two aromatic rings allows for rotational freedom, which is often restricted upon binding to a protein pocket (e.g., the hydrophobic pocket of a kinase).

Physicochemical Properties (Predicted & Observed)

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to tan upon oxidation. |

| Melting Point | 85–95 °C (Approx.) | Derived from structural analogues (biaryl anilines). |

| Boiling Point | ~360 °C at 760 mmHg | High due to molecular weight and H-bonding. |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Insoluble in water due to lipophilic biaryl core. |

| pKa (Conjugate Acid) | ~3.8 – 4.2 | Lower than aniline (4.6) due to the electron-withdrawing fluorophenyl group. |

| LogP | 3.5 – 4.0 | Highly lipophilic. |

Synthesis Methodology

The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield, avoiding the formation of regioisomers common in electrophilic substitution routes.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.

-

Fragment A (Electrophile): 2-Ethyl-5-bromoaniline (CAS: 14922-91-9).[1][2][3]

-

Fragment B (Nucleophile): 3-Fluorophenylboronic acid (CAS: 768-35-4).

Optimized Experimental Protocol

Reagents:

-

2-Ethyl-5-bromoaniline (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

-

Inertion: Charge a reaction vessel with 2-ethyl-5-bromoaniline (10 mmol) and 3-fluorophenylboronic acid (12 mmol). Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane (40 mL) and the aqueous base solution.

-

Catalysis: Add the Palladium catalyst under a positive stream of inert gas.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Checkpoint: The starting bromide should be fully consumed.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[4] Dry the organic phase over Na₂SO₄.[5][6]

-

Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl aniline.

Reactivity & Applications

This molecule serves as a "warhead" carrier or a hydrophobic hinge binder in kinase inhibitors.

Nucleophilic Reactivity (Amine)

The primary amine at C1 is the focal point for derivatization.

-

Urea Formation: Reaction with isocyanates (e.g., phenyl isocyanate) yields urea derivatives, a common pharmacophore in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogues).

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) generates amides.

-

Buchwald-Hartwig Amination: The amine can serve as a nucleophile to couple with a second aryl halide, creating tri-aryl systems.

Electrophilic Substitution (Ring)

The aniline ring is electron-rich, but the para position to the amine (C4) is sterically crowded by the adjacent phenyl ring at C5. The ortho position (C6) is the most accessible site for electrophilic attack (e.g., halogenation), though the deactivating effect of the fluorophenyl group moderates this reactivity.

Reactivity Logic Map

Caption: Primary chemical transformations of the aniline nitrogen for medicinal chemistry applications.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound must be handled with strict safety protocols.

-

Acute Toxicity: Likely toxic if swallowed (Category 3/4). Anilines are known to cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

-

Skin Sensitization: Potential sensitizer. Avoid skin contact.

-

Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon exposure to air and light.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Fluorine content).

References

-

Precursor Availability: 2-Ethyl-5-bromoaniline (CAS 14922-91-9).[1][2][3] National Center for Biotechnology Information (2025). PubChem Compound Summary.Link

-

Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Benchchem Data: 2-Ethyl-5-(3-fluorophenyl)aniline Product Information. Benchchem.[5][6] Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

Sources

2-Ethyl-5-(3-fluorophenyl)aniline molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-5-(3-fluorophenyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 2-Ethyl-5-(3-fluorophenyl)aniline. As a novel derivative of aniline, this compound holds potential significance for researchers, scientists, and professionals in drug development due to the established importance of fluorinated aromatic amines in medicinal chemistry. This document details a proposed synthetic pathway via the Buchwald-Hartwig amination, a robust method for the formation of carbon-nitrogen bonds.[1][2][3] Furthermore, a complete, predicted spectroscopic profile, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, is presented to facilitate its identification and characterization in a laboratory setting. This guide is structured to provide both foundational knowledge and practical insights for the synthesis and analysis of this and structurally related compounds.

Introduction: The Significance of Fluorinated Diarylamines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial chemicals, including dyes, polymers, and pharmaceuticals.[4][5] The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated aniline derivatives are of particular interest in drug discovery and development. The target molecule, 2-Ethyl-5-(3-fluorophenyl)aniline, combines the structural features of a substituted aniline with a fluorinated phenyl group, making it a promising scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive exploration of 2-Ethyl-5-(3-fluorophenyl)aniline, beginning with a proposed synthetic route and followed by a detailed prediction of its spectroscopic characteristics.

Synthesis of 2-Ethyl-5-(3-fluorophenyl)aniline

The most efficient and widely adopted method for the synthesis of diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The synthesis of 2-Ethyl-5-(3-fluorophenyl)aniline can be achieved by the cross-coupling of 2-ethyl-5-bromoaniline with 3-fluorophenylboronic acid is not the best approach. A more direct and commonly used method is the Buchwald-Hartwig amination of 1-bromo-3-fluorobenzene with 2-ethylaniline.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]

The Ascent of Fluorine: A Technical Guide to the Discovery and Evolution of Novel Fluorophenylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the discovery and history of novel fluorophenylaniline derivatives, a class of compounds that has garnered significant attention for its therapeutic potential. We will delve into the rationale behind fluorine substitution, trace the historical development of key synthetic methodologies, and examine the structure-activity relationships that govern the biological effects of these compounds. Through a detailed analysis of seminal studies and recent advancements, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate and innovate within this exciting field of medicinal chemistry.

The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[1][2][3] Its small size, high electronegativity, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] The replacement of a hydrogen atom with fluorine can modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.[1] These unique characteristics have made organofluorine compounds, particularly fluorophenylaniline derivatives, highly sought-after scaffolds in the design of novel therapeutics.[4]

A Historical Perspective: Milestones in the Synthesis of Fluorophenylaniline Derivatives

The journey to synthesize and understand fluorophenylaniline derivatives has been marked by the development of innovative synthetic strategies. Early efforts often contended with the challenges of selective fluorination. However, the advent of modern synthetic methods has provided chemists with a versatile toolkit to access a wide array of these valuable compounds.

Foundational Synthetic Strategies

Several classical and contemporary methods have been pivotal in the synthesis of fluorinated phenylalanines, the precursors to many fluorophenylaniline derivatives. These include:

-

Erlenmeyer Azalactone Synthesis: This method involves the condensation of an aromatic aldehyde with an N-acylglycine to form an azalactone, which can then be converted to the desired amino acid derivative.[1]

-

Stille Coupling: This cross-coupling reaction has been successfully employed for the synthesis of para- and meta-substituted fluorophenylalanine derivatives.[1][5]

-

Methods Involving Chiral Auxiliaries: To achieve enantiomerically pure products, chiral auxiliaries such as the Schöllkopf reagent have been utilized in alkylation reactions.[1]

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of enamine intermediates offers another route to enantiomerically enriched fluorophenylalanine derivatives.[1]

Modern Synthetic Innovations

More recent advancements have focused on improving efficiency, selectivity, and the ability to introduce fluorine at specific positions. These include:

-

Suzuki Cross-Coupling Reactions: This versatile method has been used to synthesize novel para-fluorophenyl derivatives with potential antipsychotic activity.[4][6]

-

Direct C-H Fluorination: The use of reagents like Selectfluor®, sometimes in conjunction with a copper catalyst, allows for the direct fluorination of C(sp³)–H bonds in phenylalanine derivatives.[1]

-

Radiofluorination Techniques: For applications in Positron Emission Tomography (PET), methods for introducing the radioactive isotope ¹⁸F have been developed, often involving nucleophilic substitution reactions.[1][5]

Structure-Activity Relationships: Decoding the Impact of Fluorine Substitution

The biological activity of fluorophenylaniline derivatives is intricately linked to the position and number of fluorine atoms on the phenyl ring, as well as the nature of other substituents.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Impact of Fluorine Position

Studies on N-benzoyl derivatives of fluorophenylalanine have shown that the position of the fluorine atom (ortho, meta, or para) significantly influences their growth-inhibitory activity.[8][9] For instance, derivatives of m-fluorophenylalanine were generally found to be better inhibitors than their o-fluoro or p-fluoro counterparts in a microbial antitumor prescreen.[9]

Influence of Other Substituents

The addition of other functional groups to the fluorophenylaniline scaffold can further modulate biological activity. For example, in a series of N-acetylated fluorophenylalanine-based amides and esters, the introduction of nitro and methyl groups into the aniline ring led to lower IC₅₀ values for butyrylcholinesterase inhibition.[10] Similarly, in a study of 4-(2-fluorophenoxy)quinoline derivatives, a 2-chloro or 2-trifluoromethyl substituted phenyl group on the cinnoline ring was found to be favorable for antitumor activity.[11]

Table 1: Representative Fluorophenylaniline Derivatives and their Biological Activities

| Compound Class | Key Structural Features | Biological Activity | Reference |

| N-acetylated fluorophenylalanine amides/esters | Varies; includes nitro and methyl substitutions | Cholinesterase inhibition | [10] |

| N-benzoyl-o-fluoro-DL-phenylalanine derivatives | Substitutions on the benzoyl phenyl ring | Growth-inhibiting activity | [8] |

| 4-(2-fluorophenoxy)quinoline derivatives | 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety | c-Met kinase inhibition, antiproliferative activity | [11] |

| Para-fluorophenyl derivatives | Synthesized via acid-amine and Suzuki coupling | Antipsychotic activity | [6] |

| Fluoro substituted-anilino derivatives of hydroxyquinones | Linked to naturally occurring quinones | Anticancer activity (melanoma) | [12] |

Applications in Drug Discovery and Beyond

The unique properties conferred by fluorine have led to the exploration of fluorophenylaniline derivatives in a wide range of therapeutic areas and other scientific disciplines.

Therapeutic Applications

-

Enzyme Inhibition: Fluorophenylalanine derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease.[10][13]

-

Anticancer Agents: The antiproliferative activity of fluorophenylaniline derivatives has been demonstrated against several cancer cell lines.[11][12] Some derivatives have shown potential as c-Met kinase inhibitors, a target in cancer therapy.[11]

-

Antipsychotics: Novel para-fluorophenyl derivatives have exhibited significant antipsychotic activity in preclinical models.[6]

-

Antimicrobial Agents: Certain fluorophenylalanine esters have shown mild activity against Gram-positive bacteria, mycobacteria, and fungi.[10]

Positron Emission Tomography (PET)

The incorporation of ¹⁸F into phenylalanine derivatives has enabled their use as radiotracers for PET imaging.[1][14] This molecular imaging technique provides valuable information on tumor metabolism, aiding in cancer diagnosis and monitoring treatment response.[1]

Materials Science

Beyond medicine, fluorophenylaniline derivatives are finding applications in materials science. For example, poly(3-fluoroaniline) and its copolymers are being investigated for their potential use in chemical sensors and as microwave-absorbing materials.[15] The introduction of fluorine can improve the solubility and sensitivity of these conducting polymers.[15]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, this section outlines a generalized experimental workflow for the synthesis and evaluation of novel fluorophenylaniline derivatives, drawing upon methodologies described in the literature.

General Synthetic Workflow

Caption: Generalized synthetic workflow for novel fluorophenylaniline derivatives.

Step-by-Step Protocol for Suzuki Cross-Coupling (Illustrative Example):

-

Reactant Preparation: In a reaction vessel, combine the appropriate fluorophenylaniline precursor (e.g., a bromo-substituted derivative), a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract the product into an organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of fluorophenylaniline derivatives.

Future Directions and Conclusion

The field of fluorophenylaniline derivatives continues to be a vibrant area of research. Future efforts will likely focus on the development of more selective and efficient synthetic methods, including the use of novel catalytic systems and flow chemistry. A deeper understanding of the complex interplay between structure and biological activity will be crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of these fascinating molecules holds immense promise for addressing unmet medical needs and advancing the frontiers of materials science.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

(2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research. [Link]

-

Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(10), 2845-2854. [Link]

-

S, S., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link]

-

Otani, T. T., & Briley, M. R. (1982). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 71(2), 214-216. [Link]

-

Otani, T. T., & Briley, M. R. (1983). Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogues in a microbial antitumor prescreen III: derivatives of p-fluoro-DL-phenylalanine. Journal of Pharmaceutical Sciences, 72(7), 817-820. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

-

JJC8-091, JJC8-088, and JJC8-089. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 57(21), 9037-9048. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

-

(2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). Drug Design. [Link]

-

Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences, 25(23), 14788. [Link]

-

Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine. (2020). ResearchGate. [Link]

-

(2025). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

- Fluorinated aniline derivatives and their use. (1990).

-

Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. [Link]

-

Structure Activity Relationships. (2005). Drug Design. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). Beilstein Journal of Organic Chemistry, 21, 249-257. [Link]

-

Hyman, M. C., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1234. [Link]

-

Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3538. [Link]

-

Zhang, Y., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3258-3262. [Link]

-

(2025). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. ResearchGate. [Link]

-

Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. (2021). RSC Advances, 11(53), 33433-33443. [Link]

-

Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2025). Molecules, 30(7), 1567. [Link]

-

Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6205. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. jopcr.com [jopcr.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogues in a microbial antitumor prescreen III: derivatives of p-fluoro-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine Substitution in Aniline Derivatives: A Guide for Drug and Materials Science

An In-Depth Technical Guide

Introduction: Beyond a Simple Halogen Swap

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine has transcended trend to become a foundational principle. Today, it is estimated that more than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate molecular properties.[1] Aniline and its derivatives represent a ubiquitous scaffold in pharmaceuticals, agrochemicals, and polymers.[2][3] When these two domains intersect—the introduction of fluorine onto the aniline ring—chemists unlock a powerful toolkit for fine-tuning a molecule's behavior with remarkable precision.

This guide moves beyond a simple catalog of effects. As a senior application scientist, the goal is to provide a narrative grounded in causality, exploring not just what happens when a C-H bond on an aniline derivative is replaced with a C-F bond, but why it happens and how researchers can leverage this understanding. We will delve into the nuanced interplay of electronics, sterics, and metabolism, providing field-proven insights and validated protocols to empower researchers in drug discovery and materials development. The strategic placement of fluorine is not an afterthought; it is a critical design element that can mean the difference between a failed candidate and a breakthrough discovery.[1]

Pillar 1: Modulating Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, initiates a cascade of changes in the fundamental physicochemical properties of the aniline scaffold.[4] These changes are the root cause of the downstream effects on pharmacokinetics and pharmacodynamics.

Basicity (pKa) Attenuation

The lone pair of electrons on the aniline nitrogen is fundamental to its basicity and its role as a hydrogen bond donor. Fluorine's powerful electron-withdrawing inductive effect (-I effect) pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.[5] This reduction in electron density makes the lone pair less available to accept a proton, thereby decreasing the basicity (lowering the pKa) of the amine.[4][6]

This modulation is a critical tool for medicinal chemists. For instance, a strongly basic amine may be required for binding to a target, but this high pKa can lead to extensive sequestration in acidic lysosomes or poor membrane permeability, limiting bioavailability.[4] By strategically placing fluorine atoms on the aniline ring, a chemist can fine-tune the pKa to strike the optimal balance between target engagement and desirable drug-like properties.

Table 1: Effect of Fluorine Substitution on the pKa of Aniline

| Compound | Substitution Pattern | Experimental pKa | Rationale for Change |

| Aniline | Unsubstituted | 4.63 | Baseline |

| 4-Fluoroaniline | para-Fluoro | 4.65 | The electron-donating resonance effect (+M) of fluorine slightly counteracts its strong inductive pull at the para position.[5] |

| 3-Fluoroaniline | meta-Fluoro | 3.51 | The inductive effect dominates at the meta position with no opposing resonance effect, significantly reducing basicity. |

| 2-Fluoroaniline | ortho-Fluoro | 3.21 | The strong inductive effect is most pronounced at the ortho position, leading to the greatest reduction in basicity. |

Note: pKa values are approximate and can vary with experimental conditions. Data synthesized from concepts in[5][7].

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP or logKow), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity.[8][9][10] This enhancement can improve membrane permeability, allowing drug molecules to be absorbed more efficiently and cross biological barriers like the blood-brain barrier.[3][4]

The causality here is twofold: fluorine is more hydrophobic than hydrogen, and its introduction can mask polar functionalities within a molecule, reducing their interaction with water. For example, 4-fluoroaniline has a log Kow of 1.15, indicating moderate lipophilicity that facilitates its use in biological applications.[11] This ability to fine-tune lipophilicity is a cornerstone of fluorine's utility in drug design.[1][8]

Conformational Control and Binding Interactions

While fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), this small steric difference, combined with its unique electronic properties, can have significant conformational effects.[4][5] Fluorine substitution can alter the rotational barriers of bonds and favor specific molecular conformations that enhance binding to a target protein or reduce off-target interactions.[12]

Furthermore, the C-F bond can participate in a range of non-covalent interactions within a protein binding pocket:

-

Hydrogen Bonds: Although fluorine is a weak hydrogen bond acceptor, it can form these interactions, which are influenced more by donor-acceptor distance than by angle.[13] These are often considered a "donor's last resort" but can still contribute to binding affinity.[13]

-

Electrostatic and Dipolar Interactions: The highly polarized C-F bond creates a significant local dipole moment, which can engage in favorable electrostatic interactions with electron-poor regions or other dipoles within the binding site.[8][12]

-

Hydrophobic Interactions: Fluorine's hydrophobic nature allows it to form favorable interactions with nonpolar amino acid residues like leucine and phenylalanine.[9]

The strategic placement of fluorine can therefore enhance binding affinity and selectivity, transforming a moderately active compound into a potent and specific therapeutic agent.[1][4]

Caption: Fluorine blocking CYP450-mediated metabolism of anilines.

Pillar 3: Applications in Agrochemicals and Materials Science

The benefits of fluorinating aniline derivatives extend beyond pharmaceuticals into agrochemicals and materials science.

-

Agrochemicals: In crop protection, fluorine substitution enhances the biological activity and metabolic stability of herbicides, fungicides, and insecticides. [3][14][15]Increased lipophilicity aids in the penetration of the active ingredient into the target pest or plant, often leading to improved efficacy and allowing for reduced dosage rates. [16][14]3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a key intermediate in the synthesis of the insecticide Novaluron, where the extensive fluorination is critical to its function as an insect growth regulator. [14]* Materials Science: Fluorinated polyanilines (PANI) are synthesized from fluoroaniline monomers. [17]The fluorine substituents can alter the polymer's properties, such as reducing the particle size and modifying the electronic characteristics, which is relevant for developing conducting polymers and other functional materials. [17]

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible, well-described methodologies. The following protocols provide a framework for assessing key properties of fluorinated aniline derivatives.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a fluorinated aniline derivative using human liver microsomes (HLM).

Methodology:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of NADPH in water.

-

Prepare a 10 mM stock solution of the test compound (e.g., 2-fluoroaniline derivative) in DMSO.

-

Thaw HLM (pooled from human donors) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

-

-

Incubation:

-

Pre-warm the HLM suspension and NADPH solution to 37°C in a water bath for 5 minutes.

-

In a microcentrifuge tube, add 198 µL of the HLM suspension.

-

Add 2 µL of the 10 mM test compound stock solution to the HLM to achieve a final substrate concentration of 100 µM. Vortex briefly.

-

Initiate the metabolic reaction by adding 10 µL of the 1 M NADPH solution (final concentration 1 mM). This is Time 0.

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Self-Validation Control: Run a parallel incubation without NADPH (-NADPH control) to ensure that any loss of the compound is due to enzymatic metabolism and not chemical instability.

Protocol 2: Spectroscopic Characterization of a Fluoroaniline Derivative

Objective: To confirm the structure and purity of a synthesized fluoroaniline derivative (e.g., 4-fluoroaniline) using NMR and IR spectroscopy.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-15 mg of the 4-fluoroaniline sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). [18] * Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

-

Expected ¹H NMR Signatures for 4-Fluoroaniline: The aromatic protons will appear as two sets of multiplets due to H-H and H-F coupling. [11] * Expected ¹⁹F NMR Signatures: A single signal will be observed, with its chemical shift referenced to a standard like CFCl₃.

-

Expected ¹³C NMR Signatures: The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), typically >200 Hz, which is a key diagnostic feature. [18]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press. [18] * Instrumentation: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Expected Signatures: Look for characteristic absorption bands:

-

N-H Stretch: Two bands in the 3300-3500 cm⁻¹ region (primary amine).

-

C-F Stretch: A strong, characteristic band typically in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region.

-

-

Self-Validation Control: Compare the acquired spectra with reference spectra from established databases or literature to confirm the identity and purity of the compound.

Conclusion and Future Perspectives

The substitution of fluorine onto aniline derivatives is a powerful, multifaceted strategy that provides chemists with precise control over a molecule's physicochemical and pharmacokinetic properties. By leveraging the unique electronegativity and small size of fluorine, researchers can attenuate basicity, modulate lipophilicity, block metabolic pathways, and enhance binding interactions. [1][4][19]The clear difference in metabolic stability between positional isomers highlights the necessity of empirical investigation and rational design in harnessing fluorine's full potential. [20] Moving forward, the development of novel late-stage fluorination techniques will continue to expand the accessibility of these valuable derivatives. [12]As our understanding of the subtle interplay between fluorine and biological systems deepens—particularly regarding complex non-covalent interactions and the potential for defluorination—we can expect the design of fluorinated aniline derivatives to become even more rational and predictive. For researchers in drug discovery, agrochemicals, and materials science, the humble fluorine atom, when strategically applied to the aniline scaffold, will remain an indispensable tool for innovation.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(10), 1137-1175.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Santhi, A., & Amala, S. A. (2020). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. Materials Today: Proceedings, 33, 2470-2475.

- O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 3(5), 371-382.

- Paulini, R., Müller, K., & Diederich, F. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1633.

- Pike, L. S., & Miller, B. G. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Wuest, M., & Wuest, F. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Bioorganic & Medicinal Chemistry, 19(9), 2842-2849.

- 4-Fluoroaniline. (n.d.). Grokipedia.

- The Role of Fluorinated Intermediates in Modern Agrochemicals: A Look at Novaluron's Building Block. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.

- Wuest, M., & Wuest, F. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Bioorganic & Medicinal Chemistry, 19(9), 2842-2849.

- Pike, L. S., & Miller, B. G. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(6), 875-886.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(1), 2-3.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21). Journal of Medicinal Chemistry.

- Stolar, T., Stilinović, V., & Kaitner, B. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal.

- Synthesis and characterization of fluorine-substituted polyanilines. (2025, August 6). ResearchGate.

- Fluoroaniline Series. (n.d.). Sparrow Chemical.

- Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.

- Preparation of fluorinated anilines. (n.d.). Google Patents.

- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.

- A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Trend in Scientific Research and Development.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI.

- Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au.

- 4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu.

- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Institutes of Health.

- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021, November 22). ACS Publications.

- O'Hagan, D. (2000). "Fluorine Compounds, Organic". In: Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Institutes of Health.

- Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Air Force Institute of Technology.

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2023, May 10). ChemRxiv.

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ResearchGate.

- Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. (2025, August 9). ResearchGate.

- Redox chemistry and hydrogen bonding in drug design. (n.d.). MIT OpenCourseWare.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Beilstein Journal of Organic Chemistry.

- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8). ResearchGate.

- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. (n.d.). Alfa Chemistry.

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). SAGE Publications Inc.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ResearchGate.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. (PDF) Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method [academia.edu]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. afit.edu [afit.edu]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Purification Techniques for 2-Ethyl-5-(3-fluorophenyl)aniline: A Guide for Synthetic and Medicinal Chemists

An Application Note and Protocol Guide

Abstract

2-Ethyl-5-(3-fluorophenyl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and functional materials. The presence of impurities, such as unreacted starting materials, isomers, or degradation byproducts, can significantly compromise the yield, safety, and efficacy of the final products. Therefore, achieving high purity is a non-negotiable prerequisite for its use in drug development and materials science. This guide provides a detailed overview of robust purification techniques, including column chromatography, recrystallization, acid-base extraction, and vacuum distillation, tailored for 2-Ethyl-5-(3-fluorophenyl)aniline. It offers in-depth protocols, comparative analyses, and methods for purity verification to assist researchers in obtaining materials of the highest quality.

Introduction and Physicochemical Profile

The purification strategy for any chemical compound is fundamentally dictated by its physicochemical properties. 2-Ethyl-5-(3-fluorophenyl)aniline is a moderately polar molecule possessing a basic amino group, aromatic systems, and a fluorine substituent. These features govern its solubility, boiling point, and reactivity, thereby influencing the selection of an appropriate purification method.

-

Molecular Structure: The molecule consists of an aniline core substituted with an ethyl group at the 2-position and a 3-fluorophenyl group at the 5-position.

-

Polarity and Solubility: The amine functionality imparts basicity and polarity, while the aromatic rings and ethyl group contribute to its non-polar character. This amphiphilic nature results in good solubility in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols. It is largely insoluble in water, but its basic amine group can be protonated by acids to form water-soluble salts, a property that is highly useful for purification.[1]

-

Physical State and Thermal Properties: Due to its relatively high molecular weight (215.26 g/mol ), it is expected to be a high-boiling liquid or a low-melting solid at ambient temperature. Its high boiling point necessitates distillation under reduced pressure to prevent thermal decomposition.[2][3][4]

-

Stability: Like many aniline derivatives, this compound is susceptible to aerial oxidation, which can lead to the formation of colored impurities.[4] This instability requires careful handling and storage, preferably under an inert atmosphere (e.g., Nitrogen or Argon), and suggests that purification methods should minimize prolonged exposure to heat and air.

Core Purification Methodologies

The choice of purification technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below are the most effective methods for 2-Ethyl-5-(3-fluorophenyl)aniline.

Preparative Column Chromatography

Column chromatography is a highly versatile and widely used technique for purifying organic compounds.[5][6] It separates components of a mixture based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. For 2-Ethyl-5-(3-fluorophenyl)aniline, this method is exceptionally effective at removing both more and less polar impurities.

Causality and Rationale: The compound's moderate polarity allows it to interact with silica gel, but not so strongly that it cannot be eluted with a suitable solvent system. By carefully selecting the mobile phase, impurities with different polarities can be selectively washed off the column before or after the desired product, leading to excellent separation.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 40-63 µm particle size) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Mobile Phase Selection (TLC Analysis): On a Thin Layer Chromatography (TLC) plate, spot the crude material and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system will give the target compound an Rf value of approximately 0.2-0.4.

-

Sample Loading: Dissolve the crude 2-Ethyl-5-(3-fluorophenyl)aniline in a minimal amount of a suitable solvent (like DCM or the eluent itself). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.

-

Elution: Begin eluting with a non-polar mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase as the separation progresses (gradient elution).

-

Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

-

Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

Logical Workflow: Column Chromatography

Caption: Workflow for purification by column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity.[7] The principle relies on the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures.

Causality and Rationale: An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (and thus can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor). For 2-Ethyl-5-(3-fluorophenyl)aniline (if solid), a mixed solvent system like ethanol/water or hexane/ethyl acetate is often effective.[1][8]

Experimental Protocol: Recrystallization

-

Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one that meets the criteria described above.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with constant swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored due to oxidized impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[9]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent. Dry the crystals in a vacuum oven.

Logical Workflow: Recrystallization

Caption: Step-by-step process of purification by recrystallization.

Acid-Base Extraction

This technique leverages the basicity of the aniline's amino group to separate it from neutral or acidic impurities. It is an excellent first-pass purification step for crude reaction mixtures.

Causality and Rationale: By treating an organic solution of the crude product with an aqueous acid, the basic aniline is protonated to form an ammonium salt. This salt is ionic and thus preferentially dissolves in the aqueous layer, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the pure, water-insoluble aniline, which can be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude material in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction 2-3 times.

-

Combine and Wash: Combine the aqueous extracts. Wash this combined aqueous layer once with a fresh portion of organic solvent to remove any remaining neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The deprotonated aniline will precipitate or form an oil.

-

Back-Extraction: Extract the free aniline from the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) 2-3 times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Logical Workflow: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Vacuum Distillation

If the product is a liquid, vacuum distillation is a highly effective method for separating it from non-volatile or high-boiling impurities, especially colored polymeric byproducts that often form from aniline oxidation.[4]

Causality and Rationale: Many organic compounds, including anilines, decompose at their atmospheric boiling points. By reducing the pressure in the apparatus, the boiling point is significantly lowered, allowing the compound to distill at a temperature where it is thermally stable.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed. Connect the apparatus to a vacuum pump via a trap and a manometer.

-

Procedure: Place the crude liquid into the distillation flask with a magnetic stir bar or boiling chips. Begin stirring and slowly apply vacuum.

-

Heating: Once the desired pressure is stable, gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect and discard any low-boiling forerun. Collect the main fraction as it distills at a constant temperature and pressure.

-

Completion: Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.

-

Cooling: Allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Comparative Analysis of Purification Techniques

The optimal technique is application-dependent. Often, a combination of methods (e.g., an initial acid-base extraction followed by column chromatography or distillation) yields the best results.

| Technique | Applicability | Advantages | Disadvantages | Typical Purity |

| Column Chromatography | Solids & Liquids | Highly versatile; separates complex mixtures; applicable to a wide range of polarities.[5] | Can be time-consuming and labor-intensive; requires significant solvent volumes. | >98% |

| Recrystallization | Solids Only | Can yield very high purity (>99.5%); cost-effective; easily scalable.[7][9] | Finding a suitable solvent can be challenging; yield can be low if the compound has some solubility in the cold solvent. | >99% |

| Acid-Base Extraction | Basic Compounds | Fast and efficient for removing neutral/acidic impurities; excellent for initial cleanup. | Only removes certain types of impurities; may not separate structurally similar basic compounds. | 85-98% (as a pre-purification step) |

| Vacuum Distillation | High-Boiling Liquids | Excellent for removing non-volatile or polymeric impurities; relatively fast and scalable.[4] | Requires specialized equipment; not effective for separating compounds with close boiling points; risk of thermal decomposition if not controlled. | >98% |

Purity Assessment and Quality Control

Post-purification analysis is essential to confirm the identity and purity of 2-Ethyl-5-(3-fluorophenyl)aniline.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination in pharmaceutical development.[10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid) and UV detection is a typical starting point. Purity is calculated from the relative peak area.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, GC can separate impurities, while MS provides their mass for identification.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation. The absence of impurity signals in the spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[10]

Conclusion

The purification of 2-Ethyl-5-(3-fluorophenyl)aniline can be effectively achieved through several standard laboratory techniques. Column chromatography offers the most versatility for separating a wide range of impurities. For solid products, recrystallization can provide exceptionally high purity. Acid-base extraction is a rapid and efficient preliminary cleanup method, while vacuum distillation is ideal for removing non-volatile contaminants from liquid products. The final choice of method, or combination of methods, should be guided by the specific impurity profile of the crude material and the stringent purity requirements of the intended application. All purified materials must be rigorously analyzed by appropriate analytical techniques to validate their quality.

References

- ECHEMI. (2022, October 14).

- Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.

- LookChem. (n.d.).

- Vaia. (n.d.).

- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

- YouTube. (2022, November 6).

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- askIITians. (2025, July 19). Aniline is purified by:(A) Steam distillation(B)

- Vedantu. (2024, July 2). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.

- University of California, Irvine. (n.d.).

- Texium. (2020, June 3).

- University of Rochester. (n.d.).

- YouTube. (2022, July 8).

- Sotor, P., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 55-63.

- National Institutes of Health. (n.d.). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. PMC.

- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline 97.

- ResearchGate. (2025, August 10).

- BenchChem. (n.d.).

- The Royal Society of Chemistry. (2017). 1. General Method.

- Oxford Academic. (2013, October 14).

- National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.

- Journal of Chemical and Pharmaceutical Research. (2013).

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline.

- Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- BLD Pharm. (n.d.). 2-Ethynyl-5-fluoroaniline.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline.

- ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

- ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline.

- MDPI. (2026, February 19).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. vaia.com [vaia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. texiumchem.com [texiumchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Ethyl-5-(3-fluorophenyl)aniline: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Introduction: Strategic Value of a Fluorinated Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Ethyl-5-(3-fluorophenyl)aniline emerges as a particularly valuable starting material, combining the reactive potential of a substituted aniline with the advantageous properties conferred by the 3-fluorophenyl moiety. The ethyl group at the ortho position can sterically influence reaction pathways and provides an additional point for functionalization, while the meta-substituted fluorophenyl group introduces a polar interaction site and can enhance binding to target proteins. This guide provides an in-depth exploration of the synthetic utility of 2-Ethyl-5-(3-fluorophenyl)aniline for the construction of diverse and medicinally relevant heterocyclic compounds, including indoles, quinolines, and carbazoles.

I. Synthesis of Substituted Indoles via the Fischer Indole Synthesis

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products.[3] The Fischer indole synthesis is a robust and versatile method for constructing this heterocyclic system from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5]

Causality Behind the Experimental Choices

The successful application of the Fischer indole synthesis to 2-Ethyl-5-(3-fluorophenyl)aniline first requires its conversion to the corresponding hydrazine. This is typically achieved via diazotization followed by reduction. The subsequent acid-catalyzed cyclization of the resulting hydrazone is a multi-step process involving a[5][5]-sigmatropic rearrangement as the key bond-forming step.[5] The choice of acid catalyst is crucial; Brønsted acids like sulfuric acid or polyphosphoric acid, and Lewis acids such as zinc chloride, are commonly employed to facilitate the reaction.[4][6] The reaction temperature is also a critical parameter that often requires optimization to achieve good yields.[7]

Experimental Workflow: From Aniline to Indole

Caption: Workflow for the synthesis of indoles from 2-Ethyl-5-(3-fluorophenyl)aniline.

Protocol 1: Synthesis of 2-Ethyl-5-(3-fluorophenyl)hydrazine

Materials:

-

2-Ethyl-5-(3-fluorophenyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Ice

Procedure:

-

Dissolve 2-Ethyl-5-(3-fluorophenyl)aniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool it in an ice bath.

-

Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture in an ice bath and basify by the slow addition of a concentrated NaOH solution until the tin salts precipitate.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole

Materials:

-

2-Ethyl-5-(3-fluorophenyl)hydrazine

-

A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

Procedure:

-

Hydrazone Formation: Dissolve the hydrazine in glacial acetic acid and add an equimolar amount of the chosen ketone or aldehyde. Heat the mixture gently (e.g., on a steam bath) for 1 hour to form the hydrazone.[3] The hydrazone may precipitate upon cooling and can be isolated by filtration if desired.

-

Cyclization: Add the crude or purified hydrazone to an excess of PPA or anhydrous ZnCl₂. Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature will depend on the specific substrates and catalyst used.[7]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture into a beaker of ice water.

-

The crude indole product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified indole.

| Reactant Combination | Expected Product | Catalyst | Typical Yield Range |

| Hydrazine + Acetone | 2,3-dimethyl-indole derivative | PPA | 60-80% |

| Hydrazine + Cyclohexanone | Tetrahydrocarbazole derivative | ZnCl₂ | 65-85% |

| Hydrazine + Pyruvic Acid | Indole-2-carboxylic acid derivative | H₂SO₄ | 50-70% |

II. Synthesis of Substituted Quinolines

The quinoline scaffold is another critical heterocyclic motif found in numerous biologically active compounds, including antimalarial and anticancer agents.[8][9] Several classical methods allow for the direct synthesis of quinolines from anilines.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[10] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Logical Flow of the Skraup Synthesis

Caption: Key transformations in the Skraup synthesis of quinolines.

Protocol 3: Skraup Synthesis of a Substituted Quinoline

Materials:

-

2-Ethyl-5-(3-fluorophenyl)aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium Hydroxide (NaOH)

-

Steam distillation apparatus

Procedure:

-

In a large flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, and nitrobenzene.

-

Slowly and carefully add concentrated sulfuric acid with cooling and stirring. The addition of a small amount of ferrous sulfate can help to control the often vigorous reaction.

-

Heat the mixture gently at first, then more strongly to maintain a brisk reflux for several hours.

-

After cooling, dilute the mixture with water and make it alkaline with a concentrated NaOH solution.

-

Remove the unreacted nitrobenzene and other volatile byproducts by steam distillation.

-

The desired quinoline derivative remains in the distillation residue and can be isolated by extraction with an organic solvent (e.g., toluene or dichloromethane).

-

Purify the product by column chromatography or recrystallization.

III. Synthesis of Substituted Carbazoles

Carbazole derivatives are known for their interesting photophysical properties and biological activities.[11] A potential route to carbazoles from 2-Ethyl-5-(3-fluorophenyl)aniline involves the formation of a diarylamine followed by an intramolecular cyclization. A more direct approach, analogous to the Fischer indole synthesis, can be envisioned starting from the corresponding arylhydrazine and a cyclohexanone derivative.

Protocol 4: Synthesis of a Tetrahydrocarbazole Derivative

This protocol is a direct extension of the Fischer indole synthesis (Protocol 2), specifically using a cyclohexanone derivative as the carbonyl component.

Materials:

-

2-Ethyl-5-(3-fluorophenyl)hydrazine (prepared as in Protocol 1)

-

Cyclohexanone

-

Glacial Acetic Acid

-

Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

Procedure:

-

Follow the procedure for hydrazone formation as described in Protocol 2, using cyclohexanone as the carbonyl compound.

-

The subsequent cyclization of the cyclohexanone hydrazone under acidic conditions (e.g., with ZnCl₂ or PPA) will yield the corresponding tetrahydrocarbazole derivative.

-

Isolate and purify the product as described in Protocol 2.

Dehydrogenation to the Aromatic Carbazole

The resulting tetrahydrocarbazole can be aromatized to the fully conjugated carbazole system by dehydrogenation.

Materials:

-

Tetrahydrocarbazole derivative

-

Palladium on carbon (Pd/C) or Chloranil

-

A high-boiling solvent (e.g., xylene or mesitylene)

Procedure:

-

Dissolve the tetrahydrocarbazole in a high-boiling solvent.

-

Add a catalytic amount of Pd/C or a stoichiometric amount of chloranil.

-

Reflux the mixture for several hours until the dehydrogenation is complete (monitored by TLC or GC-MS).

-

If using Pd/C, filter the hot reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the resulting carbazole by column chromatography or recrystallization.

Conclusion and Future Perspectives

2-Ethyl-5-(3-fluorophenyl)aniline is a versatile and strategically important building block for the synthesis of a wide range of heterocyclic compounds. The established and reliable protocols of the Fischer indole synthesis and various named quinoline syntheses provide direct and efficient pathways to these valuable scaffolds. The presence of the ethyl and fluorophenyl substituents is anticipated to impart unique physicochemical and pharmacological properties to the resulting heterocyclic derivatives, making them attractive candidates for screening in drug discovery programs. The protocols outlined in this guide serve as a robust starting point for researchers and scientists to explore the rich synthetic chemistry of this fluorinated aniline and to generate novel molecular entities with potential therapeutic applications.

References

- Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661-1666.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Chuang, C.-P., et al. (n.d.). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox. Journal of the Chinese Chemical Society.

- Google Patents. (n.d.). Process for preparing para-fluoroanilines.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54131.

- International Journal for Multidisciplinary Research. (2025).

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1984-1988.

- CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.

- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20799-20816.

- Chemical Monthly. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.

- Google Patents. (n.d.). Synthesis method of m-fluoroaniline.

- Google Patents. (n.d.). Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved from [Link]

- MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 853.

- PubMed. (2019). Carbazole and fluorene polyaniline derivatives: Synthesis, properties and application as multiple stimuli-responsive fluorescent chemosensor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117234.

- CSIR-NIScPR. (2025). Synthesis, antimicrobial and antimalarial activity of novel Carbazole derivatives. Indian Journal of Chemistry, 64B(12).

- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(8), 7728.